2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one
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Overview
Description
2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a methoxyphenyl group, a thioether linkage, and a propyl substituent on the pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxybenzaldehyde and 2-mercapto-6-propylpyrimidin-4(3H)-one.
Formation of Intermediate: 4-methoxybenzaldehyde is reacted with ethyl acetoacetate in the presence of a base to form 2-(4-methoxyphenyl)-2-oxoethyl acetate.
Thioether Formation: The intermediate is then reacted with 2-mercapto-6-propylpyrimidin-4(3H)-one under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)benzothiazole
- 2-(4-methoxyphenyl)-benzothiazol
- 4′-methoxy-[1,1′-biphenyl]-4-yl
Uniqueness
2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its thioether linkage and propyl substituent on the pyrimidinone ring distinguish it from other similar compounds, providing unique chemical and biological properties.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-propyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-4-12-9-15(20)18-16(17-12)22-10-14(19)11-5-7-13(21-2)8-6-11/h5-9H,3-4,10H2,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABFSIRMUUQFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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